molecular formula C22H19BrN2O3 B11365830 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](6-bromo-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](6-bromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11365830
M. Wt: 439.3 g/mol
InChI Key: JJNDHKXOMASEAS-UHFFFAOYSA-N
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Description

2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE lies in its combined benzofuran and benzoxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(6-bromo-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19BrN2O3/c1-13-16-7-6-15(23)12-19(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-18(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

JJNDHKXOMASEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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